(2R)-3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3α,4β,7,8-tetrol (2R)-3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3α,4β,7,8-tetrol
Brand Name: Vulcanchem
CAS No.: 16854-91-4
VCID: VC0100769
InChI: InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,11,13-14,16-20H/t11-,13+,14+/m0/s1
SMILES: C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O
Molecular Formula: C15H14O6
Molecular Weight: 290.27 g/mol

(2R)-3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3α,4β,7,8-tetrol

CAS No.: 16854-91-4

Main Products

VCID: VC0100769

Molecular Formula: C15H14O6

Molecular Weight: 290.27 g/mol

(2R)-3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3α,4β,7,8-tetrol - 16854-91-4

CAS No. 16854-91-4
Product Name (2R)-3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3α,4β,7,8-tetrol
Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
IUPAC Name (2R,3R,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7,8-tetrol
Standard InChI InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,11,13-14,16-20H/t11-,13+,14+/m0/s1
Standard InChIKey JSZRJOLRIBESNT-IACUBPJLSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H]2[C@@H]([C@H](C3=C(O2)C(=C(C=C3)O)O)O)O)O
SMILES C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O
PubChem Compound 12304590
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator